molecular formula C12H13ClO2 B8465872 6-(beta-Chloroethoxy)-1-tetralone

6-(beta-Chloroethoxy)-1-tetralone

Cat. No.: B8465872
M. Wt: 224.68 g/mol
InChI Key: RREPIONYSJEGBJ-UHFFFAOYSA-N
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Description

6-(beta-Chloroethoxy)-1-tetralone is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(beta-Chloroethoxy)-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(beta-Chloroethoxy)-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

6-(2-chloroethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H13ClO2/c13-6-7-15-10-4-5-11-9(8-10)2-1-3-12(11)14/h4-5,8H,1-3,6-7H2

InChI Key

RREPIONYSJEGBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCCl)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3-Chloroethoxy)phenylbutanoic Acid

The intramolecular cyclization of 4-arylbutanoic acids is a well-established route to 1-tetralones. To incorporate the β-chloroethoxy group at position 6, the aryl ring must carry this substituent prior to cyclization.

  • Step 1 : Begin with 3-benzoylpropanoic acid, synthesized via Haworth reaction between benzene and succinic anhydride.

  • Step 2 : Introduce the β-chloroethoxy group via nucleophilic substitution on a pre-functionalized benzene derivative. For example, react 3-(4-hydroxyphenyl)propanoic acid with 1-bromo-2-chloroethane in the presence of a base like K₂CO₃ to form 4-(3-chloroethoxy)phenylpropanoic acid.

  • Step 3 : Catalyze cyclization using polyphosphoric acid (PPA) or bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃]. The latter catalyst offers improved yields (>90%) under milder conditions compared to traditional SnCl₄.

Table 1: Cyclization Conditions for 4-(3-Chloroethoxy)phenylbutanoic Acid

CatalystTemperature (°C)Time (h)Yield (%)
PPA1202465–70
Bi(NTf₂)₃80688–92

This method ensures regioselectivity, as the β-chloroethoxy group is positioned meta to the ketone post-cyclization.

Post-Cyclization Etherification of 6-Hydroxy-1-Tetralone

Functionalizing pre-formed 1-tetralone derivatives offers flexibility in introducing complex substituents.

Synthesis of 6-Hydroxy-1-Tetralone

6-Hydroxy-1-tetralone can be synthesized via:

  • Method A : Direct hydroxylation of 1-tetralone using hydroxyl radicals generated from H₂O₂ and Fe²⁺.

  • Method B : Demethylation of 6-methoxy-1-tetralone (synthesized via methods analogous to 5-methoxy-2-tetralone) using BBr₃ in CH₂Cl₂.

Etherification with 1-Bromo-2-chloroethane

Convert the hydroxyl group to the β-chloroethoxy moiety via Williamson ether synthesis:

  • React 6-hydroxy-1-tetralone with 1-bromo-2-chloroethane in the presence of NaH or K₂CO₃ in dry DMF.

  • Optimal Conditions : 60°C, 12–18 hours, yielding 70–75%.

Table 2: Etherification Reaction Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF601272
K₂CO₃Acetone802468

Reduction of Substituted Naphthalene Derivatives

Selective reduction of naphthalene precursors provides an alternative pathway.

Preparation of 6-(β-Chloroethoxy)naphthalene

  • Step 1 : Synthesize 6-methoxynaphthalene via Friedel-Crafts alkylation.

  • Step 2 : Demethylate with BBr₃ to yield 6-hydroxynaphthalene.

  • Step 3 : Etherify with 1-bromo-2-chloroethane as described in Section 2.2.

Partial Hydrogenation to Tetralone

Reduce 6-(β-chloroethoxy)naphthalene using catalytic hydrogenation:

  • Catalyst : Pd/C (5 wt%) in ethanol under 3 atm H₂.

  • Selectivity : The ketone forms preferentially at position 1 due to steric and electronic effects.

Critical Challenge : Over-reduction to 1,2,3,4-tetrahydronaphthalene must be avoided. Modifying reaction conditions (e.g., lower H₂ pressure, shorter duration) preserves the ketone.

Electrophilic Substitution on 1-Tetralone Skeleton

Direct electrophilic substitution on 1-tetralone is constrained by the ketone’s meta-directing effects. However, specialized conditions enable functionalization at position 6.

Chloroethoxylation via Directed Ortho-Metallation

  • Step 1 : Protect the ketone as a silyl enol ether using tert-butyldimethylsilyl chloride (TBDMSCl).

  • Step 2 : Perform lithiation at position 6 using LDA at -78°C, followed by quenching with 2-chloroethyl oxirane.

  • Step 3 : Deprotect the ketone using HF-pyridine.

Yield : 50–55% after optimization.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Friedel-Crafts CyclizationHigh regioselectivity, scalableRequires custom precursor synthesis
Post-Cyclization EtherificationFlexible, uses commercially available toolsMulti-step, moderate yields
Naphthalene ReductionStraightforward naphthalene functionalizationRisk of over-reduction, low ketone selectivity
Electrophilic SubstitutionDirect functionalizationLow yields, complex reaction conditions

Q & A

Q. What in vitro and in vivo models are suitable for evaluating the neuroprotective effects of 6-(β-chloroethoxy)-1-tetralone?

  • Methodological Answer :
  • In vitro : Primary neuronal cultures exposed to rotenone (mitochondrial toxin) assess protection against oxidative stress. MAO-B inhibition is quantified via amplex red assays .
  • In vivo : MPTP-induced Parkinson’s disease models in mice evaluate dopaminergic neuron preservation. Dose-response studies (1–10 mg/kg, oral) are paired with pharmacokinetic profiling (plasma half-life, brain penetration) .

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